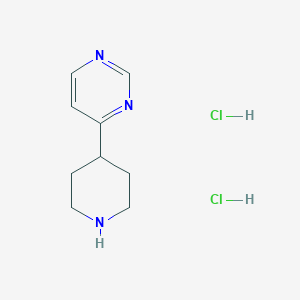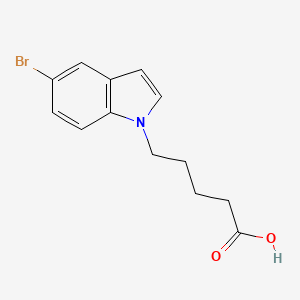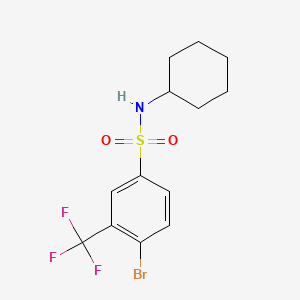
4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide
Übersicht
Beschreibung
4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the CAS Number: 1020253-02-4 . It has a molecular weight of 386.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BrF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The study on zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups, highlights their potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers. This property is crucial for the effective treatment of cancer through photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species to kill cancer cells or inhibit tumor growth (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Catalyst-Free Bromoamidation
Research on the catalyst-free and metal-free bromoamidation of unactivated olefins using 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as nitrogen and halogen sources respectively, showcases a methodology applicable to both cyclic and aliphatic olefins. This process is significant for the synthesis of bromoamides, which are valuable in various chemical transformations and pharmaceutical applications (Wesley Zongrong Yu, Feng Chen, Y. Cheng, Y. Yeung, 2015).
Carbonic Anhydrase Inhibition
A study focusing on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides revealed their potent inhibitory effects on human carbonic anhydrase I and II isoenzymes. These enzymes are targets for therapeutic intervention in conditions like glaucoma, epilepsy, and mountain sickness, making the compounds valuable for medical research. The new derivatives demonstrated significant inhibition, suggesting their potential utility in developing new therapeutic agents (H. Gul, K. Kucukoglu, C. Yamali, S. Bilginer, H. Yuca, Iknur Ozturk, P. Taslimi, I. Gulcin, C. Supuran, 2016).
Oxidation Catalysts
Sulfonamide-substituted iron phthalocyanine compounds have been evaluated for their solubility, stability, and catalytic activity in the oxidation of olefins. The modification with 4-tert-butylbenzenesulfonamide resulted in a catalyst with remarkable stability under oxidative conditions, offering an efficient pathway for the selective oxidation of cyclohexene to allylic ketones. This research contributes to the development of more effective and stable catalysts for industrial applications (Umit Işci, Celal Caner, Y. Zorlu, A. Gürek, F. Dumoulin, V. Ahsen, 2014).
Theoretical and Spectral Studies
In the field of computational chemistry, theoretical investigations on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides provide insights into the effects of halogen substituents on their characteristic bands. Such studies are essential for understanding the electronic and structural properties of these compounds, which can influence their reactivity and interaction with biological targets (M. Karabacak, M. Cinar, A. Çoruh, M. Kurt, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXIFYUTEXGXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674374 | |
| Record name | 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1020253-02-4 | |
| Record name | 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)



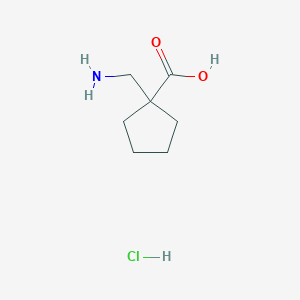

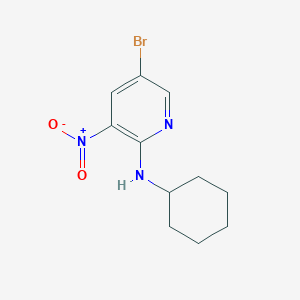

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)
